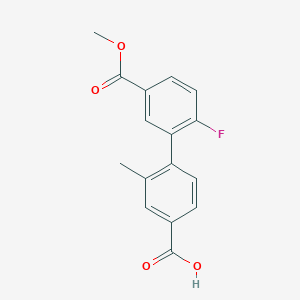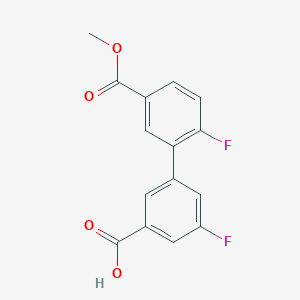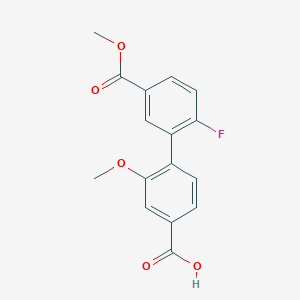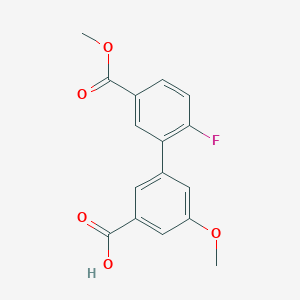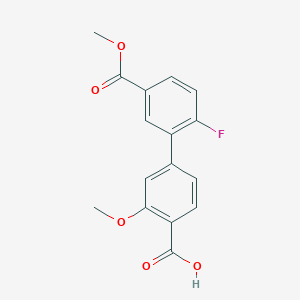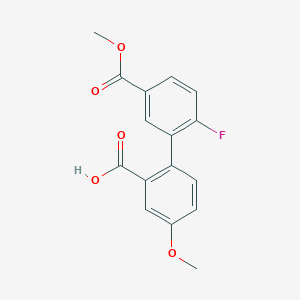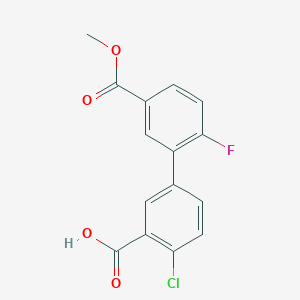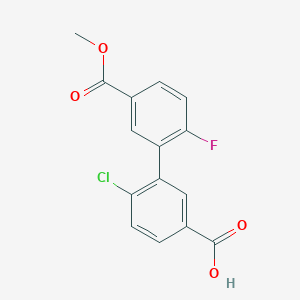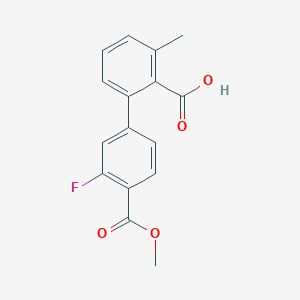
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid, or 4-C2F-5MCPBA, is an organic compound with a wide range of applications in scientific research. It is a white, crystalline solid that is highly soluble in water and other polar solvents. It is used in a variety of fields, from organic synthesis to drug development, and has been studied in depth for its biochemical and physiological effects.
科学的研究の応用
4-C2F-5MCPBA has a wide range of applications in scientific research. It is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of fluorescent dyes, which have applications in imaging and diagnostics. Additionally, 4-C2F-5MCPBA has been studied for its potential use in drug development, as it has been shown to have strong antifungal and antibacterial properties.
作用機序
The mechanism of action of 4-C2F-5MCPBA is not fully understood. However, it has been shown to interact with proteins and enzymes in a variety of ways. For example, it has been shown to inhibit the enzyme tyrosinase, which is involved in the synthesis of melanin. Additionally, it has been shown to interact with other enzymes involved in the synthesis of fatty acids and cholesterol, suggesting that it may have potential applications in the treatment of metabolic disorders.
Biochemical and Physiological Effects
4-C2F-5MCPBA has been studied for its biochemical and physiological effects. It has been shown to have strong antifungal and antibacterial properties, suggesting that it may have potential applications in the treatment of infectious diseases. Additionally, it has been shown to have anti-inflammatory properties, which may be useful in the treatment of inflammatory conditions. Furthermore, it has been shown to have strong antioxidant properties, which may be beneficial in the prevention of oxidative stress and the treatment of age-related diseases.
実験室実験の利点と制限
The advantages of using 4-C2F-5MCPBA in lab experiments include its low cost, availability, and ease of synthesis. Additionally, it is highly soluble in water and other polar solvents, making it easy to work with in the lab. However, there are some limitations to using 4-C2F-5MCPBA in lab experiments. For example, it is not stable at high temperatures, and its solubility decreases with increasing pH. Additionally, it is not very soluble in non-polar solvents, making it difficult to work with in certain types of experiments.
将来の方向性
There are a number of potential future directions for 4-C2F-5MCPBA. One potential application is in the development of new drugs, as it has been shown to have strong antifungal and antibacterial properties. Additionally, it may have potential applications in the treatment of metabolic disorders, as it has been shown to interact with enzymes involved in the synthesis of fatty acids and cholesterol. Furthermore, it may have potential applications in the treatment of age-related diseases, due to its strong antioxidant properties. Finally, it may have potential applications in imaging and diagnostics, as it can be used to synthesize fluorescent dyes.
合成法
4-C2F-5MCPBA is synthesized through a multi-step reaction. It begins with the reaction of 4-chlorobenzoic acid with 2-fluoro-5-methoxycarbonylphenylmagnesium bromide in the presence of a base such as potassium carbonate. This produces 2-fluoro-5-methoxycarbonylphenyl-4-chlorobenzoate, which is then reacted with potassium hydroxide to form 4-C2F-5MCPBA. This synthesis method is simple and cost-effective, making it a popular choice for research purposes.
特性
IUPAC Name |
4-chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFO4/c1-21-15(20)8-2-5-13(17)12(6-8)11-7-9(16)3-4-10(11)14(18)19/h2-7H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZUXGOUUMUQBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)F)C2=C(C=CC(=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691477 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(2-fluoro-5-methoxycarbonylphenyl)benzoic acid | |
CAS RN |
1261986-89-3 |
Source


|
| Record name | 5-Chloro-2'-fluoro-5'-(methoxycarbonyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

